molecular formula C7H6ClN B067077 2-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-72-9

2-[(Z)-2-Chloroethenyl]pyridine

Cat. No. B067077
CAS RN: 189350-72-9
M. Wt: 139.58 g/mol
InChI Key: OSWZSRURKWUJSC-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-2-Chloroethenyl]pyridine, commonly known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly reactive compound that can be synthesized using a variety of methods. CEP has been shown to have a number of biochemical and physiological effects and has been used in a range of laboratory experiments.

Mechanism of Action

CEP is believed to act by binding to and inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a range of effects on neurotransmitter release and synaptic transmission. CEP has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. CEP has also been shown to have anti-inflammatory effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CEP has a number of advantages for use in lab experiments, including its high reactivity and specificity for acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on CEP, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer agent, and the investigation of its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CEP, and to determine its safety and efficacy for use in humans.

Synthesis Methods

CEP can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with pyridine, or the reaction of 2-chloroacetaldehyde with 2-vinylpyridine. The latter method is more commonly used due to its higher yield and purity. The reaction is typically carried out under an inert atmosphere, using a palladium catalyst and a base such as potassium carbonate.

Scientific Research Applications

CEP has been used in a range of scientific research applications, including the study of its potential as an anti-cancer agent, as well as its effects on the nervous system. CEP has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release.

properties

CAS RN

189350-72-9

Product Name

2-[(Z)-2-Chloroethenyl]pyridine

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-[(Z)-2-chloroethenyl]pyridine

InChI

InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4-

InChI Key

OSWZSRURKWUJSC-PLNGDYQASA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\Cl

SMILES

C1=CC=NC(=C1)C=CCl

Canonical SMILES

C1=CC=NC(=C1)C=CCl

synonyms

Pyridine, 2-(2-chloroethenyl)-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.